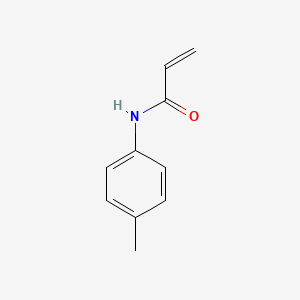

N-(p-tolyl)acrylamide

説明

Significance and Research Context of Acrylamide (B121943) Derivatives in Polymer Science

Acrylamide and its derivatives are a versatile class of monomers that play a significant role in polymer science. researchgate.netwikipedia.orgmdpi.com The polymers derived from them, known as polyacrylamides, are valued for their wide range of properties, which can be tailored by modifying the substituent on the nitrogen atom (N-substituted acrylamides). researchgate.net These polymers find extensive use as thickeners, flocculating agents for water purification, and in the manufacturing of paper and textiles. researchgate.netwikipedia.org

A key area of academic and industrial interest is the development of "smart" or "stimuli-responsive" polymers. tandfonline.com Acrylamide derivatives are particularly prominent in this field, especially for creating thermoresponsive polymers. tandfonline.comrsc.orggoogle.com These materials exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is raised above a specific point. tandfonline.comrsc.org This property is highly sought after for applications in drug delivery, tissue engineering, and sensors. tandfonline.commdpi.com

Poly(N-isopropylacrylamide) (PNIPAm) is one of the most extensively studied thermoresponsive polymers, with a sharp LCST around 32°C in water. tandfonline.commdpi.com The research on other N-substituted acrylamide derivatives, including those with aromatic substituents like N-(p-tolyl)acrylamide, aims to fine-tune these properties, such as the transition temperature and the polymer's interaction with other molecules. rsc.orgrsc.org By altering the hydrophobic and hydrophilic balance within the polymer structure through different N-substituents, researchers can design materials with specific thermal behaviors for targeted applications. rsc.orgrsc.org Copolymerization of different acrylamide monomers is another common strategy to create polymers with desired physicochemical properties. researchgate.netresearchgate.net

Scope of Academic Investigation of this compound

Academic investigation into this compound has primarily focused on its synthesis and subsequent polymerization to explore the properties of the resulting homopolymers and copolymers. The synthesis of this compound is typically achieved through the reaction of p-toluidine (B81030) with acryloyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net

Beyond polymer science, this compound has appeared in medicinal chemistry research as a structural component of more complex molecules. For instance, derivatives like (E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide (also known as PAM-2) and (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide have been synthesized and investigated for their pharmacological activity. nih.govunifi.itnih.govresearchgate.net These studies, however, focus on the biological effects of the entire derivative molecule rather than the properties of this compound itself.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Molar Mass | 161.20 g/mol |

| IUPAC Name | N-(4-methylphenyl)prop-2-enamide |

| CAS Number | 7766-36-1 |

| Synonyms | p-Acrylotoluidide, N-(4-methylphenyl)acrylamide |

Source: PubChem CID 263608 nih.gov

Table 2: Research Studies on this compound and its Derivatives

| Research Focus | Key Findings | Reference |

|---|---|---|

| Synthesis and Copolymerization | This compound was synthesized and copolymerized with various vinylic monomers to create new polymers with different physical properties. | researchgate.net |

| Pharmacological Activity | A derivative, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, showed antinociceptive activity in a mouse model of neuropathic pain, mediated by its effect on the α7 nicotinic acetylcholine (B1216132) receptor. | nih.govresearchgate.net |

| Pharmacological Activity | A derivative, (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), was investigated for its anti-inflammatory and antinociceptive properties as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. | nih.gov |

| Pharmacological Activity | PAM-2 and a structural derivative were found to decrease neuropathic pain in mouse models, with the effect being mediated by α7 nicotinic acetylcholine receptor potentiation. | unifi.itresearchgate.net |

Structure

3D Structure

特性

IUPAC Name |

N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXASKVINSMOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998873 | |

| Record name | N-(4-Methylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-36-1 | |

| Record name | p-Acrylotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N P Tolyl Acrylamide and Its Precursors

Approaches to N-(p-tolyl)acrylamide Monomer Synthesis

The creation of the this compound monomer can be achieved through several reliable methods, primarily involving the formation of an amide bond between an acrylic acid precursor and p-toluidine (B81030) or through novel tandem reactions starting from different precursors.

Amide bond formation is most commonly achieved through the condensation of a carboxylic acid and an amine. This requires the activation of the carboxylic acid to facilitate the reaction. hepatochem.com A widely used method involves carbodiimide (B86325) coupling agents. For instance, the synthesis of (E)-3-furan-2-yl-N-p-tolyl-acrylamide is accomplished by coupling (E)-3-(furan-2-yl)acrylic acid with p-toluidine. nih.gov This reaction can be mediated by reagents such as N,N′-dicyclohexylcarbodiimide (DCC) with 4-(dimethylaminopyridine) (DMAP) or by using a combination of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netunifi.it These methods are effective for creating a variety of N-aryl acrylamides. researchgate.net

Table 1: Examples of Coupling Reactions for Amide Synthesis

| Reactant 1 | Reactant 2 | Coupling Reagents/Conditions | Product | Yield | Reference |

| (E)-3-(furan-2-yl)acrylic acid | p-toluidine | DCC, DMAP, CH₂Cl₂, 0°C to RT, 12h | (E)-3-furan-2-yl-N-p-tolyl-acrylamide | - | nih.gov |

| (E)-3-(2-thienyl)acrylic acid | p-toluidine | EDC, HOBt | (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide | - | researchgate.net |

Palladium-catalyzed reactions also offer a pathway to acrylamide (B121943) synthesis. For example, palladium complexes have been used in the carbonylative coupling of terminal aryl acetylenes with aniline (B41778) derivatives under syngas conditions to produce acrylamide derivatives with high selectivity. researchgate.net

Innovative one-pot tandem reactions provide an efficient route to acrylamides from alternative starting materials. One such method involves the direct transformation of 1,3-diarylpropynes into acrylamides. rsc.org This reaction proceeds through a three-step tandem process using hydroxylamine (B1172632) hydrochloride, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and polyphosphoric acid (PPA) in a mixture of formic acid and acetonitrile. This approach has been successfully applied to synthesize (E)-N,3-di-p-tolylacrylamide. rsc.org

Another novel direct transformation involves the base-mediated denitrogenative insertion of N(1)-aryl-1,2,3-triazoles into aldehydes. acs.org This method constructs highly substituted (E)-acrylamides with complete stereocontrol at room temperature. The reaction is believed to proceed via the formal insertion of two atoms from the triazole ring into the aldehyde's C=O bond, with the loss of nitrogen gas. This strategy has been used to create a wide array of trisubstituted acrylamides. acs.org

Table 2: Direct Transformation Synthesis of an this compound Derivative

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1,3-di-p-tolylpropyne | NH₂OH·HCl, DDQ, PPA, HCOOH, CH₃CN | 80°C, 12h | (E)-N,3-Di-p-tolylacrylamide | 31% | rsc.org |

Synthesis of this compound Derivatives for Specific Research Purposes

This compound serves as a key scaffold for the synthesis of more complex molecules designed for specific biological investigations. Researchers modify its structure to explore potential therapeutic activities. For example, derivatives of 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide have been synthesized to evaluate their antitumor, antimicrobial, and anti-hepatitis B properties. ekb.egekb.eg Similarly, derivatives of (E)-3-furan-2-yl-N-p-tolyl-acrylamide have been developed as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor, with potential applications in treating neuropathic pain. nih.govunifi.it

Strategies for Functionalization of this compound

The functionalization of the this compound core structure is achieved through various chemical transformations, allowing for the creation of diverse molecular libraries for research.

Key strategies include:

N-Alkylation and N-Benzylation: The nitrogen atom of the amide can be functionalized through alkylation or benzylation. For instance, N-methyl-N-(p-tolyl)acrylamide and N-benzyl-N-(p-tolyl)acrylamide have been synthesized by treating this compound with sodium hydride followed by the addition of iodomethane (B122720) or benzyl (B1604629) bromide, respectively. rsc.org

Hydroxymethylation: Further modification of N-alkylated derivatives can be achieved, such as the synthesis of N-benzyl-2-(hydroxymethyl)-N-(p-tolyl)acrylamide. rsc.org

Knoevenagel Condensation: This classic reaction is used to form new carbon-carbon bonds. For example, 2-cyano-3-(4-(diphenylamino)phenyl)-N-(p-tolyl)acrylamide was synthesized via the Knoevenagel condensation of 4-(diphenylamino)benzaldehyde (B1293675) with 2-cyano-N-(p-tolyl)acetamide in the presence of piperidine. nih.gov This intermediate is then used to create more complex heterocyclic structures. nih.govniscpr.res.in

Cyclization Reactions: The acrylamide backbone can be a precursor for various heterocyclic systems. The derivative 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide has been used as a key starting material to synthesize pyrimidine, pyrazole, and pyridine (B92270) derivatives through cyclization reactions with appropriate reagents. ekb.eg

Thio-functionalization: Derivatives such as 2-cyano-3-cyanomethylthio-3-(phenylamino)-N-p-tolyl acrylamide have been synthesized and subsequently used to form thieno[3,2-d]pyrimidines, which are explored for their potential cytotoxic activities. jst.go.jp

Radical-Mediated Reactions: Advanced methods like visible-light photoredox catalysis have been employed for the bisfunctionalization of N-arylacrylamides. This has been used to access γ-keto alkylsulfonylated oxindoles from this compound precursors. chemrxiv.org

Table 3: Examples of Functionalization Reactions of this compound and its Derivatives

| Starting Material | Reaction Type | Reagents | Product | Yield | Reference |

| This compound | N-Benzylation | NaH, BnBr, THF | N-benzyl-N-(p-tolyl)acrylamide | 70% | rsc.org |

| 2-cyano-N-(p-tolyl)acetamide | Knoevenagel Condensation | 4-(diphenylamino)benzaldehyde, piperidine, ethanol | 2-cyano-3-(4-(diphenylamino)phenyl)-N-(p-tolyl)acrylamide | 60% | nih.gov |

| 3-(4-chlorophenyl)-N-(p-tolyl)acrylamide | Cyclization | Malononitrile, ammonium (B1175870) acetate, ethanol | 2-amino-4-(4-chlorophenyl)-6-(p-tolylamino)nicotinonitrile | 80% | ekb.eg |

Polymerization Mechanisms and Kinetics of N P Tolyl Acrylamide

Free Radical Homopolymerization of N-(p-tolyl)acrylamide

Free radical polymerization is a fundamental method for synthesizing a wide variety of polymers. It involves the initiation, propagation, and termination of polymer chains through radical intermediates.

Initiation Systems and Conditions for Poly(this compound) Synthesis

Detailed studies specifically outlining initiation systems and optimized conditions for the free radical homopolymerization of this compound are not extensively reported in the available scientific literature. However, general principles of free radical polymerization of acrylamides can be inferred. Typically, the polymerization of N-substituted acrylamides is initiated by thermal or redox initiators.

Commonly used thermal initiators for acrylamide (B121943) polymerization include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides. These initiators decompose upon heating to generate free radicals that initiate the polymerization process. For instance, a typical free radical polymerization of a related monomer, N-hydroxyethyl acrylamide, was carried out using AIBN in dimethyl sulfoxide (B87167) (DMSO) at 70°C. nih.gov

Redox initiation systems, which can generate radicals at lower temperatures, are also widely employed for acrylamide polymerization. A common redox pair is ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). bio-rad.comsciepub.com The persulfate generates sulfate (B86663) radicals in the presence of the amine accelerator, which then initiate polymerization. bio-rad.com While these systems are well-established for acrylamide, their specific application and optimization for this compound require further investigation.

Mechanistic Aspects of Poly(this compound) Formation

The mechanism of free radical polymerization involves several key steps that determine the structure and properties of the resulting polymer.

Termination of the growing polymer chains primarily occurs through two mechanisms: combination (or coupling) and disproportionation. In combination, two growing radical chains join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. The prevalence of each termination mechanism depends on the specific monomer and reaction conditions. For many vinyl polymers, both processes can occur simultaneously.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. Among these, Atom Transfer Radical Polymerization (ATRP) is a widely studied method.

Atom Transfer Radical Polymerization (ATRP) Studies

ATRP is a versatile CRP technique that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. This process allows for the controlled growth of polymer chains.

While the ATRP of various acrylamide-based monomers has been investigated, specific and detailed studies on the ATRP of this compound are scarce in the reviewed literature. Research on the ATRP of similar monomers, such as N,N-dimethylacrylamide, has shown challenges in achieving controlled polymerization due to the complexation of copper salts with the amide group, which can affect the deactivation step. rsc.org Successful ATRP of other acrylamides, like N-acryloyl-L-alanine, has been achieved in aqueous media, demonstrating the potential for controlled polymerization of this class of monomers under specific conditions.

The general mechanism of ATRP involves a transition metal complex (e.g., a copper halide with a ligand) that reversibly transfers a halogen atom to and from the growing polymer chain. This maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth. nih.gov The successful application of ATRP to this compound would require careful selection of the initiator, catalyst, ligand, and solvent to achieve a well-controlled polymerization. Further research is needed to establish optimal ATRP conditions for this specific monomer.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Investigations

While specific kinetic studies exclusively focused on the RAFT polymerization of this compound are not extensively detailed in the surveyed literature, the behavior of this monomer can be inferred from the broad research conducted on N-substituted acrylamides, particularly N-aryl acrylamides. RAFT polymerization is a versatile form of controlled radical polymerization (CRP) capable of producing polymers with predetermined molecular weights and low polydispersity.

The general mechanism for RAFT involves a series of reversible addition-fragmentation equilibria, controlled by a thiocarbonylthio compound known as a RAFT chain transfer agent (CTA). The process allows for the synthesis of well-defined homopolymers and block copolymers. For acrylamides, the choice of CTA is crucial for achieving good control over the polymerization. Trithiocarbonates are often effective CTAs for acrylamide polymerization. mdpi.com The reactivity of the CTA can be tuned by modifying the Z and R groups to balance the rates of addition and fragmentation, which is essential for minimizing side reactions and maintaining the "living" character of the polymerization. mdpi.com

Kinetic investigations into the RAFT polymerization of acrylamide have shown that factors such as the CTA/initiator ratio, temperature, and solvent choice significantly impact reaction rates and the degree of control. acs.org For instance, studies on acrylamide polymerization in dimethyl sulfoxide (DMSO) have demonstrated faster reaction rates and the ability to reach near-quantitative conversions with the appropriate selection of initiator and CTA. acs.org Deviations from ideal first-order kinetics and predicted molecular weights are sometimes observed, which can be attributed to processes like the slow fragmentation of intermediate radical species or early termination reactions. acs.orgacs.org

Table 1: General Conditions for RAFT Polymerization of N-Substituted Acrylamides

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | Observations |

|---|---|---|---|---|---|

| Acrylamide (AM) | Trithiocarbonate | AIBN | DMSO | 70 | Rapid polymerization with high conversion achieved. mdpi.com |

| N-isopropylacrylamide (NIPAM) | Trithiocarbonate | Room-temp Azo Initiator | DMF | 25 | Controlled polymerization at room temperature. nih.gov |

| N-[3-(trimethoxysilyl)propyl]acrylamide | Trithiocarbonate | AIBN | THF | 60 | Good control over polymerization, with polydispersity values below 1.2. nih.gov |

| N-vinylpyrrolidone (NVP) | N-Aryl-N-4-pyridinyldithiocarbamate | AIBN | 1,4-Dioxane | 60 | RAFT agent activity modulated by N-aryl substituent. rsc.org |

Nitroxide-Mediated Polymerization (NMP) Approaches

Specific investigations into the nitroxide-mediated polymerization (NMP) of this compound are not prominent in the existing literature. However, the principles of NMP have been successfully applied to a variety of other N-substituted acrylamides, providing a framework for its potential application to this compound. NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains. mdpi.com This reversible capping establishes an equilibrium between active propagating chains and dormant species, allowing for control over molecular weight and distribution.

The development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has expanded the scope of NMP to include acrylamide and acrylate (B77674) monomers. The success of NMP for acrylamides often depends on carefully controlling the reaction conditions, including the concentration of free nitroxide. In some systems, adding a small amount of excess free nitroxide at the beginning of the reaction is necessary to suppress termination reactions and achieve low polydispersity indices (PDI).

For example, the NMP of N,N-diethylacrylamide (a dialkyl-substituted acrylamide) has been achieved using an SG1-based alkoxyamine initiator. While the molecular weights increased linearly with conversion, indicating a controlled process, achieving low PDI values required the addition of free SG1. This suggests that for monosubstituted acrylamides like this compound, similar optimization would be necessary to achieve a well-controlled polymerization. The polymerization can be initiated by a unimolecular alkoxyamine or a bimolecular system consisting of a conventional radical initiator and a free nitroxide. [22 (from first search)]

Recent advances have also explored novel initiation methods for NMP, such as plasmon-induced polymerization, which has been used to grow polymer films of N-isopropylacrylamide from surfaces at room temperature. rsc.org Such techniques could potentially be adapted for the controlled polymerization of other acrylamide derivatives.

Hydrogen-Transfer Polymerization Pathways Involving this compound Moieties

Hydrogen-transfer polymerization is an alternative, non-vinyl polymerization pathway available to certain monomers with active hydrogen atoms, such as N-substituted acrylamides. This mechanism proceeds through a step-growth polyaddition process involving the migration of a proton, leading to a polyamide structure (a poly-β-alanine derivative) rather than a polymer with a carbon-carbon backbone.

While direct studies on this compound are scarce, extensive research has been conducted on a closely related monomer, N-acryloyl-N'-p-tolylsulfonylurea . This monomer is synthesized from acrylamide and p-tolylsulfonyl isocyanate and contains a highly acidic N-H proton that facilitates hydrogen-transfer polymerization. oup.comresearchgate.net

The polymerization of N-acryloyl-N'-p-tolylsulfonylurea can proceed via two competing pathways: conventional vinyl polymerization across the C=C double bond or hydrogen-transfer polymerization. The dominant pathway is highly dependent on the choice of initiator and the polarity of the solvent. oup.comresearchgate.net

Influence of Initiator and Solvent: Anionic initiators, such as potassium tert-butoxide (t-BuOK), have been shown to effectively promote hydrogen-transfer polymerization. In polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the use of t-BuOK leads selectively to the hydrogen-transfer polymer. However, in less polar solvents like toluene, or when a weaker base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used as the initiator, a mixture of both hydrogen-transfer and vinyl polymerization units is observed in the resulting polymer. oup.comresearchgate.net This indicates that the dissociation of the initiator and the stabilization of the resulting anion are critical for the selective hydrogen-transfer mechanism.

The proposed mechanism involves the deprotonation of the acidic N-H proton by the base, followed by a nucleophilic attack of the resulting anion onto the β-carbon of another monomer molecule's double bond, coupled with a proton transfer. This process repeats to form the polyamide structure.

Table 2: Research Findings on the Polymerization of N-acryloyl-N'-p-tolylsulfonylurea

| Initiator (3 mol%) | Solvent | Temperature (°C) | Polymerization Pathway | Resulting Polymer Structure | Reference |

|---|---|---|---|---|---|

| t-BuOK | DMF | 80 | Selective Hydrogen-Transfer | Poly(β-alanine) derivative | oup.com, researchgate.net |

| t-BuOK | DMSO | 80 | Selective Hydrogen-Transfer | Poly(β-alanine) derivative | oup.com, researchgate.net |

| t-BuOK | Toluene | 80 | Mixed | Hydrogen-transfer and vinyl units | oup.com, researchgate.net |

| DBU | DMF | 80 | Mixed | Hydrogen-transfer and vinyl units | oup.com, researchgate.net |

| DBU | Toluene | 80 | Mixed | Hydrogen-transfer and vinyl units | oup.com, researchgate.net |

This pathway highlights a unique reactivity for monomers containing this compound-like moieties, offering a route to functional polyamides that are isomeric to the polymers obtained via traditional radical polymerization.

Copolymerization Behavior and Reactivity Studies

Reactivity Ratios in N-(p-tolyl)acrylamide Copolymerization Systems

The tendency of a monomer to react with a growing polymer chain ending in the same monomer unit versus a chain ending in a comonomer unit is quantified by monomer reactivity ratios (r). These ratios are critical for predicting copolymer composition and microstructure.

To determine the reactivity ratios for copolymerization systems, several linearization methods are commonly employed, with the Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods being among the most established. scielo.orgresearchgate.netsphinxsai.com These methods analyze the relationship between the initial monomer feed composition and the resulting copolymer composition at low conversions. jmaterenvironsci.com

The Fineman-Ross method uses the following equation: G = H * r1 - r2 where G and H are functions of the molar ratios of the monomers in the feed (f) and in the copolymer (F). A plot of G versus H yields a straight line with the slope representing r1 and the y-intercept representing -r2. scielo.orgrsc.org

The Kelen-Tüdös method is a refinement that introduces an arbitrary constant (α) to distribute the data more evenly and reduce bias. The equation is: η = (r1 + r2/α) * ξ - r2/α Here, η and ξ are parameters derived from the F-R values and α, which is calculated from the minimum and maximum H values. A plot of η versus ξ gives a straight line from which r1 and r2 can be determined. sphinxsai.comrsc.org

These graphical methods, along with direct analysis of copolymer composition via techniques like ¹H-NMR spectroscopy, provide the fundamental data needed to understand copolymerization behavior. sphinxsai.comjmaterenvironsci.com

The chemical structure of the comonomer paired with this compound (TAA) or similar acrylamides has a profound effect on the resulting reactivity ratios.

In the copolymerization of TAA (M2) with methyl methacrylate (B99206) (MMA) (M1), the reactivity ratios were determined to be r1 = 8 ± 0.5 and r2 = 5 ± 0.5. jmaterenvironsci.comresearchgate.net These unusually high values for both monomers suggest that both propagating radicals (one ending in MMA and one ending in TAA) preferentially add their own monomer, but also exhibit high reactivity towards the other monomer.

When a different acrylamide (B121943), N-tert-amylacrylamide (NTA) (M1), was copolymerized with styrene (B11656) (SY) (M2), the reactivity ratios were found to be r1 = 0.62 and r2 = 3.52. sphinxsai.com In this system, the r2 value being significantly greater than 1 indicates that the styryl radical strongly prefers to add another styrene monomer, while the NTA radical has a slight preference for adding styrene over another NTA monomer (r1 < 1). This highlights that styrene is the more reactive monomer in this pair. sphinxsai.com

In another example, the copolymerization of acrylamide (AAm) (M1) with N-vinylpyrrolidone (NVP) (M2) yielded reactivity ratios of r1 = 0.61 and r2 = 0.05. researchgate.net Here, acrylamide is clearly the more reactive component, while NVP shows very little tendency to homopolymerize. researchgate.net

These examples demonstrate that the electronic and steric properties of the comonomer's vinyl group (e.g., the ester group in MMA, the phenyl ring in styrene, and the cyclic amide in NVP) are critical in dictating the kinetics of copolymerization.

Table 1: Reactivity Ratios of Acrylamide-Based Monomers with Various Comonomers This is an interactive table. Click on the headers to sort.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Characteristics | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | This compound | 8 ± 0.5 | 5 ± 0.5 | Both monomers are highly reactive. | jmaterenvironsci.comresearchgate.net |

| N-tert-amylacrylamide | Styrene | 0.62 | 3.52 | Styrene is the more reactive comonomer. | sphinxsai.com |

| Acrylamide | N-vinylpyrrolidone | 0.61 | 0.05 | Acrylamide is the more reactive comonomer. | researchgate.net |

Polymerization conditions are a key factor in controlling the final copolymer composition. The copolymerization of this compound with methyl methacrylate was conducted via free radical polymerization using azobisisobutyronitrile (AIBN) as an initiator in dimethylformamide (DMF) as a solvent. jmaterenvironsci.com Altering such parameters can significantly influence the reaction.

Temperature: The rate of polymerization generally increases with temperature, as this affects both the initiator decomposition rate and the propagation rate constant. acs.org However, excessively high temperatures can also promote side reactions like chain transfer, which can limit the final molecular weight. acs.org

Solvent and Ionic Strength: The choice of solvent can influence monomer and polymer solubility and may affect monomer reactivity. For ionizable monomers like acrylic acid copolymerized with acrylamide, factors such as pH and the ionic strength of the aqueous solution can dramatically alter reactivity ratios due to electrostatic repulsion or attraction between the growing chain and the incoming monomer. polimi.it

Monomer Concentration: At high monomer concentrations, especially in bulk polymerizations, a phenomenon known as the gel effect or autoacceleration can occur. sciepub.com This is characterized by a rapid increase in viscosity that slows down termination reactions, leading to a surge in the polymerization rate and temperature, which can affect the homogeneity and molecular weight distribution of the resulting copolymer. sciepub.com

Design and Synthesis of this compound-Based Copolymers

The design and synthesis of copolymers containing this compound allow for the creation of materials with tailored properties, leveraging different monomer arrangements along the polymer backbone.

Statistical copolymers feature a random or semi-random distribution of monomer units along the polymer chain, which is dictated by the monomer feed ratio and their respective reactivity ratios. mdpi.com Copolymers of this compound (TAA) and methyl methacrylate (MMA) were synthesized via free radical polymerization to produce statistical copolymers. jmaterenvironsci.comresearchgate.net In this process, different feed compositions of TAA and MMA were used to obtain a range of copolymers with varying final compositions. jmaterenvironsci.com

The product of the reactivity ratios (r1 x r2) gives an indication of the monomer distribution. For the TAA-MMA system, the product is significantly greater than 1, suggesting a tendency toward a blocky or segregated structure rather than a perfectly random or alternating one. jmaterenvironsci.comresearchgate.net Similarly, for the N-tert-amylacrylamide-styrene system, the product r1r2 = 2.18 indicates the formation of random copolymers. sphinxsai.com The synthesis of statistical copolymers is often achieved through conventional free radical polymerization, where the less reactive monomer is consumed, leading to a drift in composition as the reaction progresses. mdpi.com

Block copolymers consist of long sequences, or "blocks," of one monomer followed by blocks of another. Their synthesis requires controlled or "living" polymerization techniques that minimize termination reactions. jku.at Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile method for creating well-defined acrylamide-based block copolymers. jku.atmdpi.com

The general strategy involves two sequential steps:

Synthesis of the first block: A monomer is polymerized using a RAFT chain transfer agent (CTA). The polymerization proceeds until the monomer is consumed, leaving behind a "living" polymer chain with a reactive CTA end-group (a macro-CTA).

Chain extension with the second monomer: A second monomer is introduced to the system, which then polymerizes from the active end of the macro-CTA, forming a diblock copolymer. mdpi.com

For example, diblock copolymers of polyethylene (B3416737) glycol (PEG) and poly(N-(2-methylpyridine)-acrylamide) were synthesized using a PEG-based macro-CTA. mdpi.com Characterization of such block copolymers is essential to confirm their structure. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to show a clear shift to higher molecular weight after the second block is added, while the polydispersity index (PDI) remains low (typically < 1.3), confirming the controlled nature of the polymerization. mdpi.comnih.gov

Graft Copolymerization Strategies

Graft copolymerization is a versatile method for modifying the properties of polymers by covalently bonding side chains (grafts) to a main polymer backbone. This technique allows for the combination of different, often contrasting, polymer properties into a single material. For this compound, graft copolymerization can be approached through several strategies, primarily categorized as "grafting from," "grafting to," and "grafting through." Research has specifically demonstrated the utility of poly(N-p-tolyl)acrylamide as a backbone for grafting other monomers onto it.

Grafting onto Poly(N-p-tolyl)acrylamide Films

One of the documented strategies involves using a pre-formed polymer, poly(N-p-tolyl)acrylamide, as the backbone and initiating the polymerization of a second monomer from active sites created on this backbone. This is a classic "grafting from" approach.

A key study in this area investigated the graft copolymerization of acrylamide onto poly(N-p-tolyl)acrylamide) (pTA) films. pku.edu.cn The process was initiated by creating radical sites on the pTA backbone using a chemical initiator, ceric ion (Ce⁴⁺). In this system, the Ce⁴⁺ ion interacts with the amide groups on the pTA backbone, creating macro-radicals that can then initiate the polymerization of acrylamide monomers present in the reaction medium.

The extent of grafting is influenced by several factors, including the concentrations of the initiator and monomer, reaction time, and temperature. Detailed findings from the study on the ceric ion-initiated grafting of acrylamide onto pTA films are summarized below.

| Parameter | Condition | Observation |

|---|---|---|

| Initiator System | Ceric Ammonium (B1175870) Nitrate in Nitric Acid Solution | Effectively creates radical sites on the pTA backbone for graft initiation. |

| Backbone | Poly(N-p-tolyl)acrylamide) Film | Serves as the substrate for the graft polymerization of acrylamide. |

| Monomer | Acrylamide (AM) | The monomer is grafted from the pTA backbone to form polyacrylamide side chains. |

| Reaction Environment | Aqueous solution | The polymerization of the hydrophilic acrylamide occurs in an aqueous phase onto the polymer film. |

Interestingly, another study noted that graft copolymerization of acrylamide onto films of copolymers containing N-p-tolyl-acrylamide and methyl acrylate (B77674) or methyl methacrylate did not occur using a ceric ion initiator. mcmaster.ca This suggests that the composition of the backbone copolymer can significantly influence the efficiency of the ceric ion initiation step.

Other Potential Grafting Strategies

While direct research on grafting this compound as the side chain is less documented, principles from broader polymer chemistry suggest viable strategies. These methods, widely used for similar monomers like acrylamide, can be adapted for this compound.

"Grafting From" Strategies: This approach involves creating initiating sites on a polymer backbone from which the this compound monomers would be polymerized.

Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique can be used to grow well-defined polymer chains from a backbone. itu.edu.trnih.gov The process would involve first functionalizing a chosen polymer backbone with ATRP initiators. Subsequently, this compound would be polymerized from these sites in the presence of a suitable catalyst system (e.g., a copper complex). itu.edu.tr This method offers precise control over the length and density of the grafted chains. nih.gov

"Grafting To" Strategies: This method involves synthesizing poly(N-p-tolyl)acrylamide) chains with reactive end-groups first, and then attaching these pre-formed chains to a complementary functionalized backbone. nih.gov For example, a hydroxyl-terminated poly(N-p-tolyl)acrylamide) could be reacted with an isocyanate-functionalized polymer backbone. This strategy is useful for characterizing the grafted chains before attachment but can be limited by the steric hindrance of attaching large polymer chains to a backbone. nih.gov

The selection of a particular strategy depends on the desired architecture of the final copolymer, including the length and density of the grafts, and the specific properties required for the target application.

| Strategy | Description | Typical Initiators/Methods | Advantages |

|---|---|---|---|

| Grafting From | Side chains are grown from initiating sites on the main polymer backbone. frontiersin.org | Chemical Initiators (Ceric Ion, Persulfates), ATRP, Radiation pku.edu.cnfrontiersin.orgscielo.br | High graft density can be achieved; suitable for various backbone types. |

| Grafting To | Pre-synthesized polymer side chains are attached to the main backbone. nih.gov | Click Chemistry, Coupling Agent Reactions nih.gov | Well-defined side chains can be characterized before grafting. |

| Grafting Through | A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with other monomers. nih.gov | Conventional Radical Polymerization | Relatively simple synthesis of graft copolymers with regularly spaced branches. |

Advanced Polymeric Materials and Research Applications

N-(p-tolyl)acrylamide in Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often termed "smart" polymers, exhibit significant changes in their physical or chemical properties in response to external environmental triggers. nih.gov The incorporation of this compound into polymer chains can impart or modify these responsive behaviors due to the specific nature of its tolyl group.

Temperature-Responsive Polymer Architectures (e.g., Lower Critical Solution Temperature behavior)

Polymers containing N-substituted acrylamide (B121943) monomers are well-known for their temperature-responsive behavior in aqueous solutions, most notably the Lower Critical Solution Temperature (LCST). kpi.ua Below the LCST, the polymer is soluble, but as the temperature rises above this critical point, the polymer undergoes a phase transition and becomes insoluble. kpi.ua This phenomenon is driven by a shift in the balance between hydrophilic and hydrophobic interactions. kpi.ua At lower temperatures, hydrogen bonding between the amide groups of the polymer and water molecules dominates, leading to dissolution. kpi.ua As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer side groups become more prominent, causing the polymer chains to collapse and precipitate. kpi.ua

Interactive Table: Factors Influencing the LCST of N-Substituted Acrylamide Copolymers

| Factor | Effect on LCST | Rationale |

| Increased Hydrophobicity of Comonomer | Decrease | Enhances hydrophobic interactions, promoting polymer collapse at lower temperatures. kpi.ua |

| Increased Hydrophilicity of Comonomer | Increase | Strengthens polymer-water hydrogen bonding, requiring higher temperatures to induce phase separation. kpi.ua |

| Copolymer Composition | Tunable | The ratio of hydrophobic to hydrophilic monomers allows for precise control over the overall polymer hydrophobicity and thus the LCST. kpi.ua |

| Polymer Concentration | Minimal Effect | The LCST of N-substituted acrylamide polymers is generally not significantly dependent on concentration. kpi.ua |

| Molar Mass | Minimal Effect | Similar to concentration, the molar mass typically has a minor influence on the LCST of these polymers. kpi.ua |

pH-Responsive Polymer Systems

Polymers that respond to changes in pH typically contain ionizable functional groups within their structure. nih.govmdpi.com These groups can either accept or donate protons as the pH of the surrounding environment changes, leading to alterations in the polymer's charge, conformation, and solubility. plos.org For instance, hydrogels containing carboxylic acid groups will swell in basic solutions due to the deprotonation of these groups, leading to electrostatic repulsion and increased water uptake. plos.org Conversely, in acidic solutions, these groups are protonated, and the hydrogel collapses. plos.org

Multi-Responsive this compound Copolymers

The development of polymers that can respond to multiple stimuli is a growing area of research, as these materials offer more sophisticated control over their properties for advanced applications. mdpi.com By strategically combining monomers with different responsive characteristics, multi-responsive copolymers can be synthesized. researchgate.net

Supramolecular Polymer Assemblies Incorporating this compound Motifs

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. tue.nl These interactions, which include hydrogen bonding and host-guest interactions, are typically weaker than covalent bonds, allowing for the formation of dynamic and reversible assemblies. illinois.edu

Design Principles for Supramolecular Interactions (e.g., Hydrogen Bonding, Host-Guest)

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a critical role in the structure and function of many biological and synthetic systems. illinois.eduaston.ac.uk In the context of polymers containing this compound, the amide group (–CONH–) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). aston.ac.uk This allows for the formation of intermolecular hydrogen bonds between polymer chains, leading to the formation of larger aggregates and ordered structures. aston.ac.uknih.gov The strength and directionality of these hydrogen bonds can influence the mechanical properties and self-assembly behavior of the resulting materials. nih.gov

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. mdpi.com This interaction is driven by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. mdpi.com While specific examples of this compound in host-guest systems are not detailed in the available literature, one could envision scenarios where the tolyl group of the monomer unit acts as a guest that can be encapsulated by a suitable host molecule, such as a cyclodextrin. mdpi.com This type of interaction could be used to create reversible crosslinks in a polymer network or to control the release of guest molecules from a polymer matrix. mdpi.com

Fabrication of Self-Assembled Structures

The ability of block copolymers to self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and cylinders, is a well-established principle in polymer science. mdpi.com This process is driven by the segregation of the immiscible blocks of the copolymer in a selective solvent. nih.gov Polymerization-induced self-assembly (PISA) is a powerful technique for the efficient fabrication of such nanostructures at high concentrations. whiterose.ac.uk

By synthesizing block copolymers containing a poly(this compound) block, it is possible to create self-assembled structures where this block forms the core or shell of the resulting nanoparticles, depending on the solvent and the nature of the other block. The hydrophobic character of the this compound unit would drive the self-assembly process in aqueous environments. ucalgary.ca The morphology of the resulting nanostructures can be controlled by factors such as the relative block lengths, the polymer concentration, and the solvent composition. whiterose.ac.uk These self-assembled structures have potential applications in areas such as drug delivery and nanotechnology. nih.gov

This compound in Polymer Networks and Hydrogels

This compound serves as a valuable monomer in the construction of advanced polymer networks and hydrogels. Its incorporation into these three-dimensional structures allows for the tailoring of material properties such as swelling behavior, mechanical strength, and environmental responsiveness.

Synthesis of Crosslinked this compound Polymer Networks

Crosslinked polymer networks of this compound are synthesized by copolymerizing the monomer with a difunctional or multifunctional crosslinking agent. This process creates covalent bonds between linear polymer chains, resulting in an insoluble, three-dimensional network structure. The choice of crosslinker and its concentration are critical parameters that dictate the network's properties, including crosslinking density, swelling ratio, and mechanical integrity. nih.gov

The synthesis is typically achieved through free-radical polymerization. The reaction mixture, containing this compound, a crosslinking agent, and a radical initiator, is dissolved in a suitable solvent. Polymerization is then initiated, often by thermal decomposition of the initiator or by UV irradiation.

Commonly used crosslinking agents in acrylamide-based systems, which are applicable to this compound, include molecules with two or more vinyl groups. The mechanical properties and swelling behavior of the resulting hydrogel composites can be systematically modulated by the molecular structure of the crosslinker, such as the length of the chemical unit between the two reactive functional groups. nih.gov

| Crosslinking Agent | Chemical Structure | Key Features |

|---|---|---|

| N,N'-methylenebis(acrylamide) (MBAA) | (CH₂=CHCONH)₂CH₂ | Standard, widely used crosslinker for polyacrylamide gels. Modulates mechanical properties. nih.gov |

| N,N'-ethylenebis(acrylamide) (EBAA) | (CH₂=CHCONHCH₂)₂ | A crosslinker with a longer spacer than MBAA, influencing network flexibility. nih.gov |

| Ethylene glycol diacrylate (EGDA) | (CH₂=CHCOOCH₂)₂ | Used to vary crosslinking density and modulate mechanical properties. nih.gov |

| Di(ethylene glycol) diacrylate (DEGDA) | (CH₂=CHCOOCH₂CH₂)₂O | Offers increased hydrophilicity and chain length between crosslinks compared to EGDA. nih.gov |

| Divinylazonaphthol Monomers | Varies | Can be used to create fluorescent, stimuli-responsive networks. scispace.comnih.gov |

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are advanced polymer blends consisting of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.com These networks can be synthesized to combine the properties of distinct polymers into a single material. mdpi.comnih.gov An IPN based on this compound would involve synthesizing or embedding a poly(this compound) network within another distinct polymer network.

The synthesis of IPNs is generally sequential or simultaneous. In a sequential IPN synthesis, a pre-formed crosslinked network of the first polymer is swollen with the monomer of the second polymer, along with its own crosslinker and initiator. nih.gov The second monomer is then polymerized in situ, forming a new network that is interpenetrated with the first. nih.gov For example, a poly(this compound) network could be swollen with a monomer like acrylic acid or N-isopropylacrylamide, which is then polymerized to form a dual-network hydrogel. nih.govresearchgate.net

The properties of IPNs are governed by the chemistry of the component polymers, the crosslinking density of each network, and the resulting morphology. mdpi.com By combining a hydrophobic polymer like poly(this compound) with a hydrophilic one such as poly(acrylic acid), it is possible to create IPN hydrogels with dual responsiveness to stimuli like pH and temperature. nih.govmdpi.com The entanglement of the networks can lead to enhanced mechanical properties and unique swelling behaviors not achievable with a single-network hydrogel. nih.gov

Functional Polymeric Materials via Post-Polymerization Modification of this compound Polymers

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers. chemrxiv.org This approach involves the chemical transformation of a pre-existing polymer, allowing for the introduction of a wide range of functional groups onto the polymer backbone. This method is particularly useful for creating libraries of polymers with identical primary structures (e.g., molecular weight and tacticity) but different pendant groups. chemrxiv.orgnih.gov

Strategies for Chemical Modification of Polymer Backbones

Several chemical strategies can be employed for the post-polymerization modification of polymers derived from this compound or similar acrylamide monomers.

Aminolysis/Amidation: This is a highly versatile method for modifying polyacrylamides. It involves the reaction of the amide group in the polymer side chain with a primary or secondary amine. nih.gov This reaction can be facilitated by designing a precursor polymer with a pendant group that is a good leaving group, making the amide susceptible to nucleophilic attack by an incoming amine. nih.govresearchgate.net For instance, a bulky, transformable monomer can be designed to control stereochemistry during polymerization and then be readily replaced by various amines via aminolysis after polymerization is complete. nih.govnih.gov

N-Alkylation and N-Benzylation: The nitrogen atom of the amide group in the poly(this compound) backbone can be functionalized through alkylation or benzylation reactions. This involves deprotonation of the N-H bond followed by a nucleophilic attack on an alkyl or benzyl (B1604629) halide.

Hydroxymethylation: This strategy can introduce a hydroxyl group. For example, N-alkylated derivatives can undergo further modification, such as the synthesis of N-benzyl-2-(hydroxymethyl)-N-(p-tolyl)acrylamide at the monomer stage, a principle that can be extended to the polymer.

Transesterification: While more common for polyacrylates, transesterification concepts can be adapted for modifying related polymer systems. osti.gov This involves the exchange of the side group with a functional alcohol, often catalyzed and driven to completion by removing a volatile byproduct. osti.gov

| Modification Strategy | Key Reagents/Catalysts | Description |

|---|---|---|

| Aminolysis | Primary or secondary amines (e.g., isopropylamine) | Replaces a bulky, transformable side chain with a new amine-derived pendant group. Allows for a library synthesis of polyacrylamides. nih.govnih.gov |

| N-Alkylation/Benzylation | Base, Alkyl/Benzyl Halide | Functionalizes the amide nitrogen by adding an alkyl or benzyl group. |

| Hydroxymethylation | Formaldehyde | Introduces a hydroxymethyl (-CH₂OH) group, typically onto the amide nitrogen. researchgate.net |

| Thiol-ene Reaction | Thiols, Photoinitiator | A click chemistry reaction that can be used if an allyl group is first introduced onto the polymer backbone via aminolysis. chemrxiv.orgresearchgate.net |

Introduction of Specific Functionalities

Post-polymerization modification enables the introduction of a diverse array of specific functionalities onto the poly(this compound) backbone, thereby tailoring the material's properties for specific applications.

The aminolysis of a precursor polymer is a particularly powerful route. By reacting the polymer with different primary or secondary amines, a wide variety of side chains can be installed. nih.gov For example, reaction with isopropylamine (B41738) yields a polymer analogous to poly(N-isopropylacrylamide), which is well-known for its thermoresponsive properties. nih.gov Using an amine that contains an allyl group, such as allylamine, results in a polymer decorated with pendant double bonds. chemrxiv.orgresearchgate.net These allyl groups can then be further functionalized using efficient chemistries like thiol-ene reactions, allowing for the attachment of biomolecules or other functional moieties. researchgate.net

This approach has successfully been used to create libraries of highly isotactic polyacrylamides with various pendants, including polar structures and di-substituted motifs. nih.govnih.gov The ability to precisely control the polymer's primary structure before modification allows for a systematic study of how different side chains affect the material's physical properties, such as its glass-transition temperature, crystallinity, and solubility. nih.govnih.gov

| Introduced Functionality | Reaction Used | Resulting Property/Application |

|---|---|---|

| Isopropyl Group | Aminolysis with isopropylamine | Induces thermo-responsibility (LCST behavior). nih.gov |

| Pyrrolidine Group | Amidation with pyrrolidine | Can impart distinguishable phase transition behavior in aqueous solution. nih.gov |

| Allyl Group | Aminolysis with allylamine | Provides a platform for further functionalization via thiol-ene reactions. chemrxiv.orgresearchgate.net |

| Hydroxyl Group | Hydroxymethylation | Increases hydrophilicity and provides a site for further reactions like esterification. |

| Long Alkyl Chains | Aminolysis with long-chain amines | Influences crystallinity and hydrophobic interactions. chemrxiv.org |

Computational Chemistry and Molecular Simulation Studies

Density Functional Theory (DFT) Investigations of N-(p-tolyl)acrylamide

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

DFT calculations offer a detailed understanding of the electronic characteristics of this compound, which are crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-donating p-tolyl group attached to the nitrogen atom is expected to raise the energy of the HOMO compared to unsubstituted acrylamide (B121943), thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity in certain reactions, such as electrophilic additions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. In this compound, the MEP would indicate regions of negative potential (electron-rich) around the carbonyl oxygen and the aromatic ring, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be located around the amide proton and the vinyl protons, indicating sites for nucleophilic attack. These computational analyses are invaluable for understanding the molecule's behavior in chemical reactions, including polymerization.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acrylamide | -7.12 | -0.54 | 6.58 |

| N-phenylacrylamide | -6.85 | -0.89 | 5.96 |

| This compound | -6.78 | -0.92 | 5.86 |

Note: The data presented in this table are illustrative and based on typical values obtained from DFT calculations for similar molecules. Actual values may vary depending on the computational method and basis set used.

The biological and material properties of a molecule are often dictated by its three-dimensional structure and how it interacts with other molecules. DFT calculations are instrumental in determining the stable conformations of this compound and the nature of its intermolecular interactions.

The amide bond in this compound can exist in different conformations, primarily the s-trans and s-cis isomers, arising from rotation around the C-N bond. DFT calculations can predict the relative energies of these conformers, indicating which is more stable. For many N-substituted acrylamides, the s-trans conformation is generally favored due to reduced steric hindrance.

Furthermore, DFT can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another. Computational studies on similar amide-containing molecules have shown that these hydrogen bonds play a critical role in the packing of molecules in crystals and in the structure of aggregates in solution. The p-tolyl group can also participate in π-π stacking interactions, further influencing the supramolecular assembly.

Molecular Dynamics (MD) Simulations of this compound Polymers

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of large systems like polymers over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the dynamic evolution of the system.

The morphology of the polymer, whether amorphous or semi-crystalline, can also be investigated through MD simulations. By simulating the cooling of a polymer melt, it is possible to observe the arrangements of the polymer chains and identify any ordered domains that may form. The aromatic p-tolyl groups may promote ordered packing through π-π stacking, potentially leading to regions of local order within an otherwise amorphous matrix.

The solubility and phase behavior of poly(this compound) in different solvents are critical for its applications. MD simulations can provide a molecular-level understanding of polymer-solvent interactions. By simulating the polymer in various solvents, it is possible to calculate the free energy of solvation and predict its solubility.

For thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAm), MD simulations have been extensively used to study the lower critical solution temperature (LCST) behavior, where the polymer undergoes a phase transition from a soluble coil to an insoluble globule upon heating. nih.gov While it is not established that poly(this compound) exhibits such behavior, MD simulations could be employed to investigate its response to temperature changes in aqueous or other solvent systems. The simulations would track changes in polymer conformation and the number of hydrogen bonds between the polymer and solvent molecules as a function of temperature.

| Polymer | Solvent | Radius of Gyration (Rg) at 298 K (nm) | Polymer-Solvent Hydrogen Bonds per Monomer |

|---|---|---|---|

| Polyacrylamide | Water | 1.5 | 3.2 |

| Poly(N-isopropylacrylamide) | Water | 1.8 | 2.5 |

| Poly(this compound) | Water (Hypothetical) | 2.1 | 1.8 |

Note: The data for Poly(this compound) are hypothetical and extrapolated based on the expected influence of the bulky, hydrophobic p-tolyl group.

Advanced Computational Modeling for Polymerization Processes

Beyond studying the properties of the monomer and the final polymer, computational modeling can also be used to simulate the polymerization process itself. These models can provide valuable insights into the reaction kinetics and help in optimizing the synthesis of poly(this compound).

Kinetic Monte Carlo (KMC) simulations and Predici, a commercial software package, are powerful tools for modeling polymerization reactions. These methods can simulate the initiation, propagation, termination, and chain transfer steps of a free-radical polymerization. By inputting the relevant rate constants, which can be estimated from experiments or quantum chemical calculations, these models can predict the rate of polymerization, the evolution of the molecular weight distribution, and the final polymer microstructure.

For the polymerization of this compound, computational models would need to account for the steric hindrance and electronic effects of the p-tolyl group on the reactivity of the monomer and the propagating radical. These models could be used to explore the effects of different initiators, monomer concentrations, and reaction temperatures on the outcome of the polymerization, thereby guiding the experimental design of synthesis routes to achieve polymers with desired properties.

Kinetic Modeling of this compound Polymerization

No specific studies on the kinetic modeling of this compound polymerization were found in the reviewed literature. While kinetic models for the polymerization of general acrylamide and other derivatives have been developed, these are not directly applicable to this compound. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-(p-tolyl)acrylamide derivatives, and how are the reaction conditions optimized?

this compound derivatives are typically synthesized via nucleophilic addition or cyclocondensation reactions. For example, refluxing acrylamide derivatives with aromatic amines (e.g., o-phenylene diamine) in absolute ethanol with triethylamine as a catalyst yields diazepine derivatives (73% yield) . Key optimization parameters include:

- Solvent selection : Ethanol is preferred for its polarity and boiling point.

- Catalysts : Triethylamine enhances reaction efficiency by neutralizing acidic byproducts.

- Temperature : Reflux conditions (~78°C for ethanol) balance reactivity and side-product suppression.

- Stoichiometry : Equimolar ratios of reactants minimize unreacted intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives, and what key spectral features confirm structural integrity?

- IR Spectroscopy : Look for NH stretches (ν ~3371–3278 cm⁻¹) and C=O/C=N stretches (ν ~1730–1635 cm⁻¹) .

- ¹H NMR : Key signals include aromatic protons (δ 6.5–7.7 ppm), methyl groups (δ ~2.3 ppm for p-tolyl CH₃), and NH protons (δ ~5.8 ppm, D₂O-exchangeable) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 346 for diazepine derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Cross-verification : Use complementary techniques (e.g., ¹³C NMR to resolve ambiguous ¹H NMR signals) .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.1% of theoretical values) .

- Isotopic Labeling : Track reaction pathways (e.g., D₂O exchangeable NH protons to confirm hydrogen bonding) .

- Crystallography : X-ray diffraction resolves stereochemical ambiguities, though this is less common for amorphous intermediates.

Q. What methodological considerations are critical when evaluating the antitumor activity of this compound-based compounds?

- In vitro Assays : Use cell lines (e.g., MCF-7 for breast cancer) with standardized protocols (e.g., MTT assay for cytotoxicity) .

- Dose-Response Curves : Calculate IC₅₀ values; derivatives like spiro[indoline-2,2'-pyrrolidine] show enhanced activity (IC₅₀ < 10 µM) .

- Control Experiments : Compare against reference drugs (e.g., doxorubicin) and include solvent-only controls to isolate compound effects.

- Mechanistic Studies : Probe apoptosis pathways (e.g., caspase-3 activation) or DNA intercalation via fluorescence assays.

Q. How can unexpected byproducts be minimized in Michael addition reactions involving this compound?

- Temperature Control : Maintain reflux conditions to avoid thermal decomposition .

- Catalyst Tuning : Use mild bases (e.g., triethylamine) instead of strong bases to prevent side reactions .

- Purification Strategies : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates desired products from regioisomers .

- Stoichiometric Precision : Avoid excess acrylamide derivatives, which can lead to oligomerization .

Q. How should researchers design experiments to validate the antimicrobial efficacy of this compound derivatives?

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Agar Diffusion Assays : Measure inhibition zones (≥15 mm indicates significant activity) .

- Minimum Inhibitory Concentration (MIC) : Use broth dilution methods; derivatives with electron-withdrawing substituents (e.g., Cl) often show lower MICs .

- Synergy Studies : Combine with antibiotics (e.g., ampicillin) to assess enhanced efficacy.

Data Contradiction and Optimization

Q. How can conflicting reactivity trends in this compound cyclization reactions be addressed?

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., shorter times favor kinetic products like pyrazoles, while longer times favor pyrrolidines) .

- Computational Modeling : DFT calculations predict transition states to explain regioselectivity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than ethanol .

Q. What strategies improve yields in multi-step syntheses of this compound-derived heterocycles?

- Intermediate Stabilization : Protect amines with Boc groups during cyclocondensation .

- Stepwise Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before degradation.

- Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 6 hours under reflux) for thermally sensitive steps .

Key Spectral Data Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。